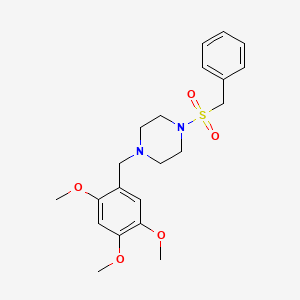![molecular formula C25H25ClN2O B10883440 1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10883440.png)
1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorobenzyl group and a diphenylethanone moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry.
準備方法
The synthesis of 1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine derivative is then further reacted with 3-chlorobenzyl chloride and diphenylethanone under appropriate conditions to yield the final product.
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring and the chlorobenzyl group can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified piperazine derivatives or substituted benzyl compounds.
科学的研究の応用
1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes in the body, potentially modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity to certain targets, while the diphenylethanone moiety can influence its overall pharmacokinetic properties. These interactions can lead to various biological effects, including modulation of neurotransmitter systems and inhibition of specific enzymes .
類似化合物との比較
1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)piperazine: This compound shares the piperazine and chlorobenzyl moieties but lacks the diphenylethanone group, which may result in different biological activities and pharmacokinetic properties.
1-(3-Chlorobenzyl)piperazine: Similar to the above compound but with the chlorobenzyl group in a different position, potentially leading to variations in its chemical reactivity and biological effects.
3-Benzyl-1,2,3-triazol-4-yl derivatives: These compounds contain a triazole ring instead of the piperazine ring, which can significantly alter their chemical and biological properties.
The uniqueness of 1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
分子式 |
C25H25ClN2O |
|---|---|
分子量 |
404.9 g/mol |
IUPAC名 |
1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C25H25ClN2O/c26-23-13-7-8-20(18-23)19-27-14-16-28(17-15-27)25(29)24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,18,24H,14-17,19H2 |
InChIキー |
DBDJAKVHNDKHET-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl [(4Z)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883376.png)
![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-ethylquinolinium](/img/structure/B10883379.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883380.png)
![(2E)-2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10883387.png)

![4-{[(Cinnamoylamino)carbothioyl]amino}-1-benzenesulfonamide](/img/structure/B10883399.png)
![9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10883403.png)
![N-{2-[(1-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-1-oxobutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B10883405.png)
![2-[(3-Bromo-4-methoxybenzyl)amino]butan-1-ol](/img/structure/B10883409.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B10883414.png)


